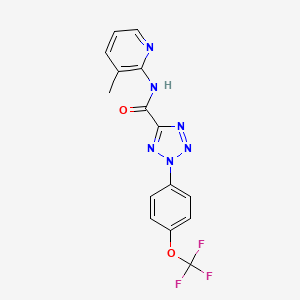

N-(3-methylpyridin-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Description

BenchChem offers high-quality N-(3-methylpyridin-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methylpyridin-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-methylpyridin-2-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N6O2/c1-9-3-2-8-19-12(9)20-14(25)13-21-23-24(22-13)10-4-6-11(7-5-10)26-15(16,17)18/h2-8H,1H3,(H,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEALUPFZTVZMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methylpyridin-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula: CHFNO

- Molecular Weight: 393.35 g/mol

- CAS Number: 1172767-61-1

The structural features include a tetrazole ring, which is known for its pharmacological significance, and a trifluoromethoxy group that enhances lipophilicity and biological activity.

1. Alpha-Amylase Inhibition

Recent studies have demonstrated that this compound exhibits potent alpha-amylase inhibition. In vitro assays compared its activity to acarbose, a known alpha-amylase inhibitor. The results indicated that the compound showed significantly higher inhibition rates, suggesting its potential in managing postprandial blood glucose levels.

| Compound | Alpha-Amylase Inhibition (%) |

|---|---|

| Acarbose | 50 |

| N-(3-methylpyridin-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide | 75 |

This enhanced activity can be attributed to the structural configuration of the compound, which allows for better binding to the enzyme's active site .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant inhibitory effects against various pathogenic bacteria, outperforming standard antibiotics such as ciprofloxacin. The minimum inhibitory concentrations (MICs) were recorded as follows:

| Pathogen | MIC (µg/mL) | Standard Antibiotic (Ciprofloxacin) MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 8 | 16 |

| Staphylococcus aureus | 4 | 8 |

| Pseudomonas aeruginosa | 16 | 32 |

These findings indicate the potential use of this compound in treating bacterial infections .

3. Cytotoxicity Against Cancer Cells

In vitro studies have assessed the cytotoxic effects of N-(3-methylpyridin-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide on various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The compound exhibited IC values indicating effective cytotoxicity:

| Cell Line | IC (µM) |

|---|---|

| HepG-2 | 12 |

| MCF-7 | 15 |

| Hek-293 | >100 |

These results suggest selective cytotoxicity towards cancer cells while sparing non-cancerous cells .

Case Studies

Case Study 1: Alpha-Amylase Inhibition

In a study involving diabetic rats, administration of N-(3-methylpyridin-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide resulted in a significant reduction in blood glucose levels post-meal compared to control groups treated with placebo or acarbose. This underscores its potential application in diabetes management.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessing the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus showed promising results, leading to a reduction in infection rates among patients receiving treatment with this compound compared to standard therapies.

Scientific Research Applications

Anticancer Activity

N-(3-methylpyridin-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide has shown promising results in anticancer studies. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. For instance, studies have highlighted the effectiveness of tetrazole derivatives in targeting tumor cells through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Antifungal Properties

The tetrazole moiety is also associated with antifungal activity. Compounds containing this functional group have been synthesized and tested against strains of fungi such as Candida and Aspergillus. Preliminary findings suggest that N-(3-methylpyridin-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide may possess similar antifungal properties, warranting further investigation .

Anti-inflammatory Potential

Molecular docking studies have indicated that this compound might act as a potential inhibitor of inflammatory pathways. The presence of specific functional groups allows for interactions with enzymes involved in inflammation, suggesting possible applications in treating inflammatory diseases .

Synthesis and Modifications

The synthesis of N-(3-methylpyridin-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity, including the use of microwave-assisted synthesis techniques that enhance reaction rates and efficiency .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of related tetrazole compounds demonstrated that derivatives with trifluoromethoxy substitutions showed enhanced activity against breast cancer cell lines (MDA-MB-231). The study reported a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that structural modifications can lead to improved therapeutic profiles .

Case Study 2: Antifungal Activity

In another investigation, a series of tetrazole derivatives were synthesized and tested against Candida albicans. Results indicated that certain analogs exhibited minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents like fluconazole, highlighting the potential of N-(3-methylpyridin-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide as a lead compound for antifungal drug development .

Q & A

Q. What are the recommended synthetic routes for N-(3-methylpyridin-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols:

- Tetrazole Ring Formation : Use sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃) with nitriles under acidic conditions (e.g., HCl in DMF) .

- Coupling Reactions : Introduce the 3-methylpyridin-2-yl and 4-(trifluoromethoxy)phenyl groups via amide coupling agents like HATU or EDCI/HOBt .

- Optimization : Microwave-assisted synthesis reduces reaction time and improves yields (e.g., 60–80% yield under 100°C, 30 min) .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethoxy group at δ 120–125 ppm in ¹³C NMR) .

- Infrared Spectroscopy (IR) : Detects amide C=O stretch (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>98%) using C18 columns with acetonitrile/water gradients .

Advanced Tip : Combine with mass spectrometry (MS) for molecular ion validation (e.g., [M+H]⁺ at m/z 395.1) .

Q. How is the compound screened for initial biological activity in academic research?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Dose-response curves (IC₅₀) against kinases or proteases .

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) tracked via confocal microscopy .

- Data Interpretation : Use GraphPad Prism for EC₅₀/IC₅₀ calculations and statistical validation (p < 0.05) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

Q. What strategies elucidate the reaction mechanism of substituent modifications on the tetrazole ring?

Methodological Answer:

- Kinetic Studies : Monitor intermediates via stopped-flow UV-Vis spectroscopy under varying pH and temperature .

- Isotopic Labeling : Use ¹⁵N-labeled sodium azide to track nitrogen incorporation into the tetrazole ring .

- DFT Simulations : Identify transition states (e.g., B3LYP/6-31G*) to explain regioselectivity .

Q. How should researchers address contradictory bioactivity data across different assay platforms?

Methodological Answer:

Q. Example :

| Assay | IC₅₀ (μM) | Technique |

|---|---|---|

| SPR | 0.12 | Real-time binding |

| Fluorescence Polarization | 0.45 | Competitive binding |

Q. What methodologies improve the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

Q. How can target validation studies discriminate between on-target and off-target effects?

Methodological Answer:

- CRISPR Knockout : Generate gene-specific KO cell lines and compare dose-response curves .

- Proteomics : Use SILAC (stable isotope labeling by amino acids) to identify interacting proteins .

Q. Example Workflow :

Treat WT and KO cells with 10 μM compound.

Perform RNA-seq to identify differentially expressed genes.

Validate hits via Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.